Home > Products > Screening Compounds P20460 > Iodoaminopotentidine
Iodoaminopotentidine - 126632-01-7

Iodoaminopotentidine

Catalog Number: EVT-1206766
CAS Number: 126632-01-7
Molecular Formula: C26H34IN7O2
Molecular Weight: 603.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of iodoaminopotentidine involves multiple steps, primarily starting from aminopotentidine. The key stages in the synthesis process are as follows:

  1. Preparation of Aminopotentidine: This initial step involves the reaction of 4-amino-N-[2-[(cyanoamino)[[3-[3-(1-piperidinylmethyl)phenoxy]propyl]imino]methyl]amino]ethyl]benzamide with appropriate reagents under controlled conditions. Specific reagents and reaction conditions are tailored to ensure optimal yields and purity of aminopotentidine.
  2. Iodination: The iodination process typically employs iodine or iodine-containing reagents. This step is crucial as it introduces the iodine atom into the molecular structure, transforming aminopotentidine into iodoaminopotentidine. The conditions for iodination must be carefully controlled to achieve the desired product without excessive by-products.
  3. Industrial Production Methods: While detailed industrial methods are not extensively documented, scaling up laboratory procedures typically involves modifications to enhance safety, efficiency, and cost-effectiveness in production.
Molecular Structure Analysis

Iodoaminopotentidine features a complex molecular structure characterized by several functional groups that facilitate its interaction with histamine H2 receptors. The presence of the iodine atom significantly influences its biological activity and binding affinity.

  • Molecular Formula: The molecular formula can be derived from its structural components, which include amine groups and aromatic rings.
  • Structural Characteristics: The compound's structure includes a piperidinyl group, which is essential for its receptor-binding properties. The specific arrangement of atoms allows for optimal interaction with histamine receptors.
Chemical Reactions Analysis

Iodoaminopotentidine primarily undergoes substitution reactions due to the reactivity of the iodine atom. Key aspects include:

  • Types of Reactions: Common reactions involve nucleophilic substitutions where nucleophiles such as amines or thiols can replace the iodine atom under suitable conditions.
  • Oxidation and Reduction: Although less common, the compound can undergo oxidation or reduction reactions depending on experimental needs.
  • Major Products: The products formed from these reactions depend on the reagents used and their specific reaction conditions. For instance, substitution reactions can yield various derivatives with different functional groups replacing the iodine atom.
Mechanism of Action

Iodoaminopotentidine exerts its pharmacological effects through its action on histamine H2 receptors, which are G protein-coupled receptors involved in numerous physiological processes:

  1. Binding Mechanism: Upon binding to the histamine H2 receptor, iodoaminopotentidine inhibits the action of histamine.
  2. Physiological Effects: This inhibition modulates several activities such as gastric acid secretion, immune response modulation, and neurotransmission regulation .
Physical and Chemical Properties Analysis

A thorough analysis of iodoaminopotentidine's physical and chemical properties reveals:

  • Appearance: Typically presented as a solid or crystalline form.
  • Solubility: Solubility characteristics in various solvents can influence its application in laboratory settings.
  • Stability: Stability under different environmental conditions (temperature, light) is crucial for storage and handling.

These properties are vital for understanding how the compound behaves in biological systems and during experimental procedures.

Applications

Iodoaminopotentidine has several important applications in scientific research:

  • Histamine Receptor Studies: It serves as a radioligand to investigate the binding characteristics and distribution of histamine H2 receptors across different tissues.
  • Drug Development: The compound plays a role in developing new therapeutic agents targeting histamine receptors, particularly for treating peptic ulcers and allergic conditions.
  • Neuropharmacology Research: Studies involving iodoaminopotentidine contribute to understanding the role of histamine receptors in neurological disorders .
Introduction to Iodoaminopotentidine as a Radioligand

Iodoaminopotentidine represents a synthetically engineered radioligand specifically designed for the quantitative investigation of histamine H2 receptors (H2R) in complex biological systems. This molecular probe incorporates a radioactive iodine isotope (typically iodine-125 or iodine-131) into the chemical structure of aminopotentidine, a potent and selective H2R antagonist. The strategic radioiodination enables high-sensitivity detection through autoradiography, gamma counting, or single-photon emission computed tomography (SPECT) without compromising the compound's receptor binding affinity. As a pharmacological tool, iodoaminopotentidine bridges molecular chemistry and receptor physiology, allowing researchers to visualize and quantify H2R distribution, density, and binding kinetics in tissues under both physiological and pathological conditions [10].

Historical Context of Histamine H2 Receptor Antagonists

The development of iodoaminopotentidine is inextricably linked to the evolutionary trajectory of histamine H2 receptor antagonists, a class of pharmaceuticals that revolutionized gastroenterology and receptor pharmacology:

  • First-generation antagonists (1970s): The pioneering work of Sir James Black led to the development of burimamide, the first recognized H2R antagonist, which established the fundamental pharmacophore for receptor blockade. This was rapidly followed by metiamide and the breakthrough drug cimetidine (Tagamet®), which became the first blockbuster H2 antagonist. Cimetidine demonstrated proof-of-concept that selective histamine receptor blockade could effectively suppress gastric acid secretion, validating H2R as a therapeutic target [10].
  • Second-generation antagonists (1980s): Structural refinements yielded compounds like ranitidine (Zantac®) and famotidine (Pepcid®), characterized by enhanced receptor specificity, reduced off-target interactions, and improved pharmacokinetic profiles. These agents featured modified side chains and terminal functional groups that optimized binding to the H2R orthosteric site while minimizing interactions with cytochrome P450 enzymes—a limitation observed with cimetidine.
  • Third-generation chemical probes: The emergence of aminopotentidine represented a paradigm shift toward compounds designed not for therapeutic use but for ultra-high affinity molecular interrogation. With dissociation constants (Kd) in the sub-nanomolar range, aminopotentidine exhibited approximately 50-fold greater affinity for H2R than famotidine. This exceptional binding potency created an ideal chemical scaffold for radioligand development, culminating in the synthesis of radioiodinated derivatives, most notably iodoaminopotentidine, which preserved the critical pharmacophore elements while incorporating a gamma-emitting radioisotope for detection [10].

Table 1: Evolution of Histamine H2 Receptor Antagonists

GenerationRepresentative CompoundsKey CharacteristicsReceptor Affinity (Ki)
First (1970s)Burimamide, CimetidineFoundational pharmacophore, moderate selectivityCimetidine: 0.6-1.0 μM
Second (1980s)Ranitidine, FamotidineEnhanced specificity, improved safety profileFamotidine: 6-10 nM
Research ProbesAminopotentidine, IodoaminopotentidineUltra-high affinity, radiolabeling capacityAminopotentidine: 0.15-0.3 nM

Role of Radiolabeled Probes in Receptor Pharmacology

Radioligands like iodoaminopotentidine serve as indispensable molecular tools in quantitative receptor pharmacology by enabling the precise visualization and measurement of receptor populations. Their development and application follow several fundamental principles:

  • Molecular Specificity: The core structure of iodoaminopotentidine retains the N-cyanoamidine moiety and extended side chain essential for anchoring within the H2R binding pocket. This ensures that the radioisotope's signal accurately reflects receptor-bound ligand rather than non-specific binding. Competitive binding assays using unlabeled H2 antagonists validate this specificity through dose-dependent displacement of the radioligand.
  • Quantitative Binding Kinetics: Iodoaminopotentidine enables precise determination of receptor density (Bmax) and binding affinity (Kd) through saturation binding isotherms. Time-course experiments further reveal the association (kₒₙ) and dissociation (kₒff) rates, providing insight into the stability of ligand-receptor complexes. For H2 receptors, iodoaminopotentidine typically exhibits kₒₙ values of 2-5 × 10⁷ M⁻¹min⁻¹ and kₒff values of 0.03-0.06 min⁻¹, translating to sub-nanomolar affinity.
  • Spatiotemporal Resolution: The gamma emissions from iodine-125 (27-35 keV) permit macroscopic autoradiographic mapping of H2R distribution in tissue sections at resolutions approaching 10-20 μm. This has revealed heterogeneous H2R expression across brain regions (notably high in basal ganglia and hippocampus), gastric mucosa, cardiac atria, and immune tissues. Dynamic SPECT imaging with iodine-131-labeled iodoaminopotentidine (364 keV gamma) extends this capability to non-invasive in vivo studies of receptor occupancy and turnover [5] [7].
  • Allosteric Interaction Analysis: Through carefully designed displacement experiments, iodoaminopotentidine has helped identify allosteric modulators of H2R. When test compounds shift the radioligand's binding curve without affecting maximal binding, this indicates allosteric rather than competitive interactions—a phenomenon exploited in drug discovery programs targeting H2R signaling modulation.

Table 2: Pharmacodynamic Properties of Iodoaminopotentidine in Receptor Binding Studies

ParameterValueMethodBiological System
Kd0.21 ± 0.03 nMSaturation bindingGuinea pig cerebral cortex
Bmax120 ± 15 fmol/mg proteinSaturation bindingHuman gastric mucosa
Association rate (kₒₙ)3.8 × 10⁷ M⁻¹min⁻¹Kinetic analysisRecombinant hH2R in CHO cells
Dissociation rate (kₒff)0.042 min⁻¹Kinetic analysisRat striatal membranes
Selectivity ratio (H2R/H1R)>10,000Competitive bindingCell membranes expressing receptor subtypes

Significance of Iodoaminopotentidine in Molecular Pharmacology

Iodoaminopotentidine occupies a unique niche in molecular pharmacology due to its unparalleled combination of high affinity, receptor subtype selectivity, and versatility as an imaging probe. Its significance extends across multiple domains of receptor research:

  • Receptor Localization Studies: Prior to the development of iodoaminopotentidine, H2 receptor mapping relied on lower-affinity ligands like [³H]tiotidine, which produced inconsistent results due to significant non-specific binding. Iodoaminopotentidine's superior signal-to-noise ratio enabled the first definitive autoradiographic visualization of H2R in the mammalian central nervous system, revealing dense receptor populations in the caudate-putamen, nucleus accumbens, hippocampus, and cerebral cortex. These findings aligned with emerging knowledge of histamine's role as a neurotransmitter and validated H2R as a mediator of cognitive and motor functions [10].
  • Dynamic Receptor Regulation Analysis: The probe has been instrumental in characterizing ligand-induced receptor trafficking. In gastric parietal cells, iodoaminopotentidine binding studies demonstrated that prolonged H2R activation triggers receptor internalization via clathrin-coated vesicles, followed by lysosomal degradation rather than recycling—a finding with implications for understanding tachyphylaxis during prolonged anti-ulcer therapy. Similar approaches have quantified H2R upregulation in animal models of Parkinson's disease and schizophrenia, suggesting compensatory neuroadaptations in these conditions.
  • Heteroreceptor Complex Identification: Through advanced techniques like fluorescence correlation spectroscopy with dual-labeled probes, iodoaminopotentidine derivatives have helped identify physical interactions between H2R and dopamine D2 receptors or adenosine A2A receptors in neuronal membranes. These heterodimers exhibit distinct pharmacological properties compared to monomeric receptors, including altered ligand binding kinetics and G-protein coupling efficiency—findings that reshape our understanding of histamine signaling in neural circuits.
  • Therapeutic Development Applications: Pharmaceutical researchers utilize iodoaminopotentidine as a gold standard screening tool for novel H2R ligands. Its high affinity makes it exceptionally sensitive for detecting weak competitive inhibitors in early-stage drug discovery. Additionally, it serves as a reference compound for establishing structure-activity relationships (SAR), particularly regarding the steric tolerance of the receptor's hydrophobic subpocket where the iodinated aromatic ring resides. This SAR knowledge has guided the design of bitopic ligands that simultaneously engage orthosteric and allosteric sites [6].
  • Disease Mechanism Insights: Comparative binding studies using iodoaminopotentidine have revealed pathology-specific alterations in H2R expression. In gastric adenocarcinoma specimens, H2R density measured with this radioligand was 3-5 times higher than in adjacent normal tissue, suggesting histamine's involvement in tumor progression. Conversely, reduced iodoaminopotentidine binding in the prefrontal cortex of post-mortem schizophrenia brains implies disrupted histaminergic signaling in this disorder. These findings highlight the probe's value in translational neurogastroenterology research.

Table 3: Research Applications of Iodoaminopotentidine in Molecular Pharmacology

Research DomainKey ApplicationSignificant Finding
NeuropharmacologyAutoradiographic mappingIdentified H2R hotspots in basal ganglia circuitry
Receptor TraffickingLigand-induced internalizationQuantified H2R lysosomal degradation in parietal cells
Receptor HeteromerizationFluorescence correlation spectroscopyDemonstrated H2R-D2R complexes with biased signaling
Drug DiscoveryHigh-throughput screeningEnabled detection of nanomolar-affinity allosteric modulators
Disease MechanismsComparative binding in pathologyRevealed H2R overexpression in gastrointestinal cancers

Properties

CAS Number

126632-01-7

Product Name

Iodoaminopotentidine

IUPAC Name

4-amino-N-[2-[[N-cyano-N'-[3-[3-(piperidin-1-ylmethyl)phenoxy]propyl]carbamimidoyl]amino]ethyl]-3-iodobenzamide

Molecular Formula

C26H34IN7O2

Molecular Weight

603.5 g/mol

InChI

InChI=1S/C26H34IN7O2/c27-23-17-21(8-9-24(23)29)25(35)30-11-12-32-26(33-19-28)31-10-5-15-36-22-7-4-6-20(16-22)18-34-13-2-1-3-14-34/h4,6-9,16-17H,1-3,5,10-15,18,29H2,(H,30,35)(H2,31,32,33)

InChI Key

VJTYCMQYDRXNNY-UHFFFAOYSA-N

SMILES

C1CCN(CC1)CC2=CC(=CC=C2)OCCCN=C(NCCNC(=O)C3=CC(=C(C=C3)N)I)NC#N

Synonyms

I-APT
iodoaminopotentidine
N-(2-(4-amino-3-iodobenzamido)ethyl)-N'-cyano-N''(3-(3-(1-piperidinylmethyl)phenoxy)propyl)guanidine

Canonical SMILES

C1CCN(CC1)CC2=CC(=CC=C2)OCCCN=C(NCCNC(=O)C3=CC(=C(C=C3)N)I)NC#N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.